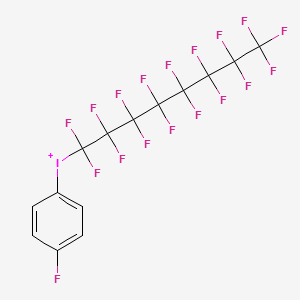
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorinated phenyl group and a highly fluorinated alkyl chain attached to an iodonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium typically involves the reaction of 4-fluoroiodobenzene with a perfluorinated alkyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong oxidizing agent, such as hydrogen peroxide or a peracid, to facilitate the formation of the iodonium ion. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation can help in scaling up the synthesis while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The iodonium ion can participate in substitution reactions, where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted products.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium involves its interaction with molecular targets through its iodonium ion. The compound can act as an electrophile, facilitating various chemical transformations. The fluorinated groups enhance its stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)(perfluorooctyl)iodonium
- (4-Fluorophenyl)(heptafluorobutyl)iodonium
- (4-Fluorophenyl)(nonafluorobutyl)iodonium
Uniqueness
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is unique due to its long perfluorinated alkyl chain, which imparts distinct properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications where these characteristics are desired.
Propiedades
Número CAS |
83609-26-1 |
|---|---|
Fórmula molecular |
C14H4F18I+ |
Peso molecular |
641.06 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)iodanium |
InChI |
InChI=1S/C14H4F18I/c15-5-1-3-6(4-2-5)33-14(31,32)12(26,27)10(22,23)8(18,19)7(16,17)9(20,21)11(24,25)13(28,29)30/h1-4H/q+1 |
Clave InChI |
APSIFDAZVDGJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




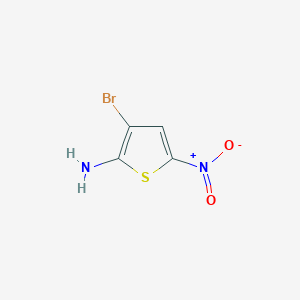
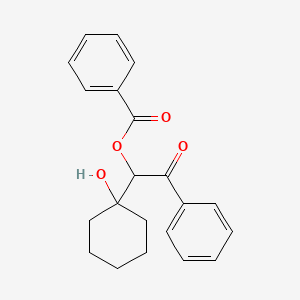
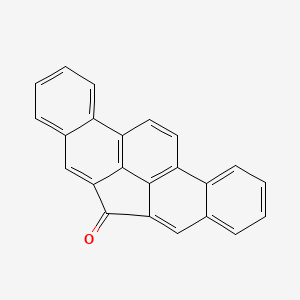
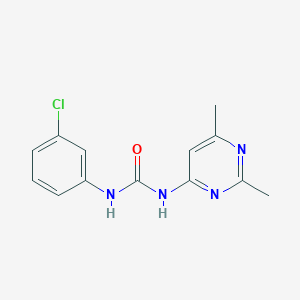
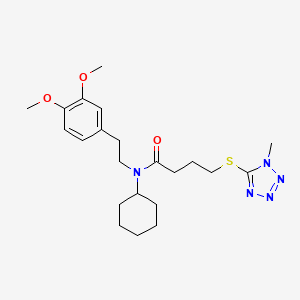
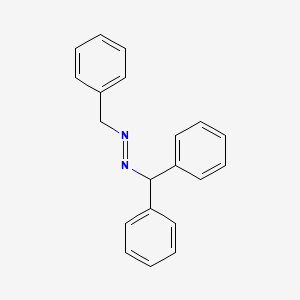
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)



![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
